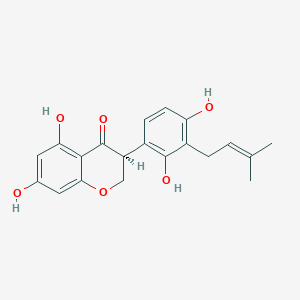
(S)-Licoisoflavone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Licoisoflavone A is a naturally occurring isoflavonoid compound found in licorice roots. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Licoisoflavone A typically involves several steps, including the formation of the isoflavone core structure and subsequent functionalization. One common synthetic route starts with the cyclization of a chalcone intermediate, followed by oxidation and methylation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from licorice roots using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization. Advances in biotechnology have also led to the development of microbial fermentation methods for the production of this compound.
化学反応の分析
Types of Reactions
(S)-Licoisoflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted isoflavones.
科学的研究の応用
(S)-Licoisoflavone A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various bioactive molecules.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound is used in the development of natural health products and dietary supplements.
作用機序
The mechanism of action of (S)-Licoisoflavone A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also interacts with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Genistein: Another isoflavonoid with similar anti-inflammatory and anticancer properties.
Daidzein: An isoflavonoid known for its antioxidant and estrogenic activities.
Biochanin A: An isoflavonoid with potential anticancer and anti-inflammatory effects.
Uniqueness
(S)-Licoisoflavone A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for therapeutic applications.
特性
分子式 |
C20H20O6 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |
InChIキー |
BAEYWOSUJSUYFI-CQSZACIVSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


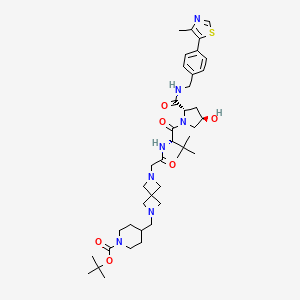

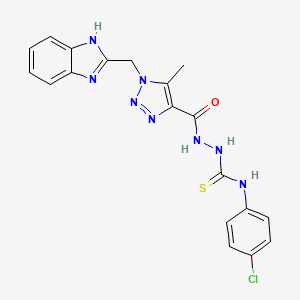
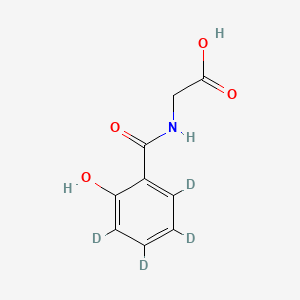
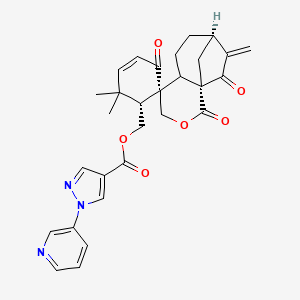
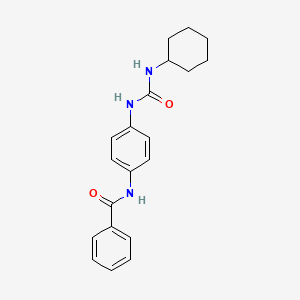
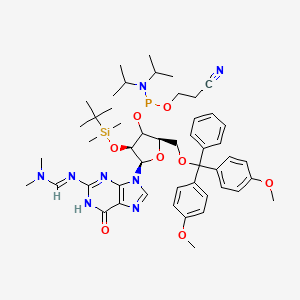
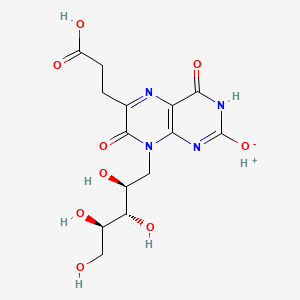


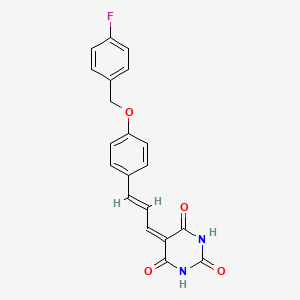
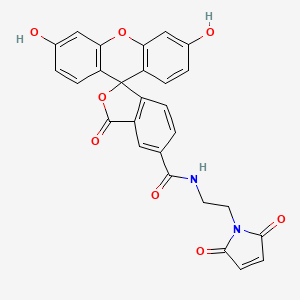
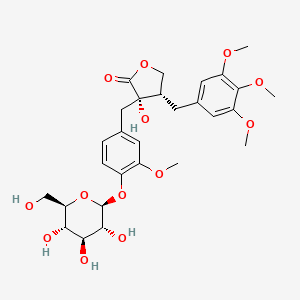
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
